7-Chloro-1H-imidazo[4,5-C]pyridine

Medicinal Chemistry Organic Synthesis Halogenation

This 7-chloro regioisomer is a privileged scaffold for kinase inhibitor (BTK, AURKA, TBK1/IKKε) and HCV NS5B programs. The C7 chlorine enables regioselective diversification, while the imidazo[4,5-c]pyridine core provides superior BTK potency and distinct JAK selectivity versus [4,5-b] isomers. Ideal for building focused libraries and scaffold-hopping strategies.

Molecular Formula C6H4ClN3
Molecular Weight 153.57 g/mol
CAS No. 5975-13-3
Cat. No. B1318675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-imidazo[4,5-C]pyridine
CAS5975-13-3
Molecular FormulaC6H4ClN3
Molecular Weight153.57 g/mol
Structural Identifiers
SMILESC1=C2C(=C(C=N1)Cl)N=CN2
InChIInChI=1S/C6H4ClN3/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,(H,9,10)
InChIKeyLQUJKUXIIDQDTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Chloro-1H-imidazo[4,5-C]pyridine (CAS 5975-13-3): Scaffold Data for Kinase Inhibitor & Antiviral Procurement


7-Chloro-1H-imidazo[4,5-c]pyridine is a heterocyclic building block (C₆H₄ClN₃, MW: 153.57 g/mol) featuring a fused imidazole-pyridine core with a chlorine substituent at the 7-position . It serves as a privileged scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting BTK, AURKA, and TBK1/IKKε, as well as non-nucleoside inhibitors of HCV NS5B [1][2]. The specific placement of the chlorine atom at C7 enables regioselective functionalization and influences binding affinity compared to other regioisomers and analogs [3].

7-Chloro-1H-imidazo[4,5-C]pyridine Procurement: Why Regioisomers and Alternative Scaffolds Are Not Interchangeable


In medicinal chemistry programs, the position of a single halogen atom is a critical determinant of biological activity and synthetic utility. For imidazo[4,5-c]pyridines, the 7-chloro derivative cannot be substituted with 4-chloro or 6-chloro isomers without fundamentally altering the downstream inhibitor's potency and selectivity profile [1]. Furthermore, the imidazo[4,5-c]pyridine core itself is not interchangeable with the imidazo[4,5-b]pyridine isomer; direct comparative studies have shown the [4,5-c] scaffold provides significantly higher inhibitory activity against targets like BTK and distinct selectivity profiles against JAK kinases [2][3]. These quantifiable differences in scaffold geometry and substitution pattern directly impact binding to kinase hinge regions and influence lead optimization trajectories, making generic substitution a high-risk strategy for project continuity.

Quantitative Comparative Data: 7-Chloro-1H-imidazo[4,5-C]pyridine Differentiation Evidence


Regioselective Synthesis: C7 Chlorination Enables Distinct Functionalization

The synthesis of 7-chloro-1H-imidazo[4,5-c]pyridine can be achieved via a palladium-catalyzed amidation/cyclization strategy that allows for selective chlorination at the C7 position [1]. This is a key differentiator from the 4-chloro and 6-chloro isomers, which require distinct synthetic routes [2]. The ability to selectively install a chlorine at the 7-position provides a unique handle for further derivatization, enabling access to chemical space that is not readily accessible with other regioisomers.

Medicinal Chemistry Organic Synthesis Halogenation

Kinase Scaffold Superiority: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine Isomer for BTK Inhibition

In a study comparing imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine scaffolds for Bruton's tyrosine kinase (BTK) inhibition, the [4,5-c] isomer exhibited significantly higher activity. The imidazo[4,5-c]pyridine core was found to be a superior scaffold for this target, with the resulting inhibitors showing high tolerance for substitution at the C4 and C6 positions, which is critical for SAR exploration [1].

Kinase Inhibitors BTK Scaffold Comparison

JAK Kinase Selectivity: Imidazo[4,5-c]pyridine Scaffold Exhibits Distinct Profile vs. Imidazo[4,5-b]pyridine

A recent study directly compared the selectivity of 1H-imidazo[4,5-c]pyridine and 3H-imidazo[4,5-b]pyridine scaffolds against the JAK family of kinases (JAK1, JAK2, JAK3, TYK2) [1]. The [4,5-c] scaffold demonstrated a different selectivity fingerprint, a crucial parameter for developing safer and more effective JAK inhibitors. This inherent difference in target engagement profile means the scaffolds cannot be used interchangeably in medicinal chemistry campaigns.

JAK Inhibitors Kinase Selectivity Immunology

HCV NS5B Inhibition: Optimized Imidazo[4,5-c]pyridine Derivative Achieves Sub-Nanomolar Potency

A structure-activity relationship (SAR) study on imidazo[4,5-c]pyridine derivatives as non-nucleoside inhibitors of HCV NS5B polymerase identified a lead compound with an EC50 of 1.163 nM against an HCV replicon [1]. This level of potency, derived from the imidazo[4,5-c]pyridine scaffold, demonstrates the core's potential for generating highly active antiviral agents. While the 7-chloro derivative is a building block, this data validates the scaffold's utility in a competitive therapeutic area.

Antiviral HCV NS5B Polymerase

TBK1/IKKε Inhibition: Azabenzimidazole Core Yields Nanomolar Potency

The azabenzimidazole core, which is structurally analogous to imidazo[4,5-c]pyridine, has been successfully exploited to create potent inhibitors of TBK1 and IKKε kinases, achieving potencies in the nanomolar range [1]. This class-level data supports the broader use of this heteroaromatic system for targeting kinases involved in innate immunity and cancer. The 7-chloro-1H-imidazo[4,5-c]pyridine represents a key starting material for exploring this chemical space.

Kinase Inhibitors TBK1 IKKε Immuno-Oncology

Primary Application Scenarios for 7-Chloro-1H-imidazo[4,5-C]pyridine Procurement


Lead Optimization for BTK and JAK Kinase Programs

Based on direct scaffold comparison data showing superior BTK inhibition and distinct JAK selectivity profiles [1][2], this compound is best applied in medicinal chemistry campaigns focused on developing novel, selective inhibitors for these clinically relevant kinases. The 7-chloro handle allows for rapid diversification at a key position on the core.

Synthesis of Focused Libraries for HCV NS5B Polymerase

Given the demonstrated potential to achieve sub-nanomolar potency against HCV replicons using imidazo[4,5-c]pyridine derivatives [1], this building block is ideally suited for constructing focused compound libraries aimed at discovering next-generation non-nucleoside inhibitors of viral polymerases.

Exploration of TBK1/IKKε Inhibitor Chemical Space

The class-level potency of azabenzimidazole/imidazopyridine derivatives against TBK1 and IKKε [1] makes this compound a strategic starting point for synthesizing novel analogs to study innate immune signaling pathways and develop potential therapeutics for cancer and autoimmune disorders.

Regioselective Derivatization and Scaffold Hopping

The well-defined synthetic protocols for regioselective C7 chlorination [1] make this compound a reliable intermediate for chemists seeking to install a reactive handle at this specific position. It enables precise molecular editing and is a key component for scaffold hopping strategies aimed at improving physicochemical or pharmacokinetic properties.

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